3-(4-Aminophenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

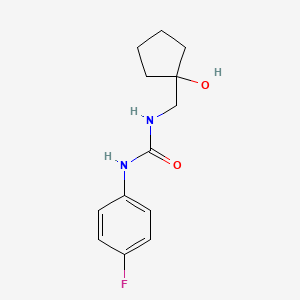

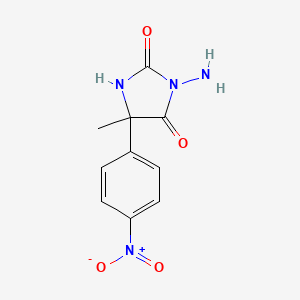

3-(4-Aminophenyl)butanoic acid, also known as 4-Aminobenzenebutanoic acid, is a chemical compound with the CAS Number: 4681-28-1 . It has a molecular weight of 179.22 and is typically in the form of a powder . The IUPAC name for this compound is 3-(4-aminophenyl)butanoic acid .

Molecular Structure Analysis

The InChI code for 3-(4-Aminophenyl)butanoic acid is 1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

3-(4-Aminophenyl)butanoic acid is a powder at room temperature . It has a melting point of 165-170 degrees Celsius . The compound is stable under normal temperatures and pressures.Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

- Summary of Application : 3-(4-Aminophenyl)butanoic acid and its derivatives, such as 4-Phenylbutyric acid (4-PBA), have been studied for their potential therapeutic effects on neurodegenerative diseases like Alzheimer’s and Parkinson’s . These diseases involve the aggregation of denatured and misfolded nascent proteins, and 4-PBA acts as a chemical chaperone to prevent protein aggregation .

- Methods of Application : The main actions of these chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .

- Results or Outcomes : While 4-PBA shows promise, the high doses currently required for therapeutic efficacy present a challenge. Therefore, research is being conducted to optimize 4-PBA for its effective medicinal application .

Monoamine Oxidase Inhibition

- Summary of Application : 4-(4-Aminophenyl)butyric acid, a derivative of 3-(4-Aminophenyl)butanoic acid, has been found to inhibit the enzyme monoamine oxidase . This enzyme plays a crucial role in neurotransmitter breakdown .

- Methods of Application : The compound is used in research settings to study its inhibitory effects on monoamine oxidase .

- Results or Outcomes : The inhibition of monoamine oxidase by 4-(4-Aminophenyl)butyric acid provides valuable insights into numerous aspects of biochemistry .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

While there is currently limited information on the specific uses and applications of 3-(4-Aminophenyl)butanoic acid, related compounds such as 4-PBA have been studied for their potential therapeutic applications in neurodegenerative diseases . Future research could potentially explore similar applications for 3-(4-Aminophenyl)butanoic acid.

Propiedades

IUPAC Name |

3-(4-aminophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMPUNXBXXRHAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)butanoic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667245.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2667248.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2667249.png)

![3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2667259.png)

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)